N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide
Description
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group attached to a 3-chloro-4-fluorophenylamine moiety. Its molecular formula is C₁₃H₈ClFN₂O₃, with a molecular weight of approximately 302.67 g/mol (calculated from substituents). The nitro group at the 3-position on the benzamide ring and the chloro-fluoro substitution on the phenyl ring contribute to its unique electronic and steric properties, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-7-9(4-5-12(11)15)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICLQAGVWPBNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-chloro-4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide
Major Products
Reduction: N-(3-chloro-4-fluorophenyl)-3-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Drug Development
N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for targeting specific enzymes or receptors involved in various diseases. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and modulating inflammatory responses.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of nitrobenzamide compounds exhibit significant anticancer activity. In one study, the compound was evaluated for its effects on breast cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. This highlights its potential role in cancer therapeutics .
Materials Science
Synthesis of Advanced Materials
The unique structural characteristics of this compound allow it to be utilized in the synthesis of advanced materials with specific properties. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it suitable for creating functionalized polymers and nanomaterials.
| Reaction Type | Reagents | Products |
|---|---|---|
| Reduction | Hydrogen gas, Pd/C catalyst | 4-amino-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide |
| Substitution | Sodium methoxide, K-tert-butoxide | Various substituted benzamides |
Biological Studies
Interaction with Biological Molecules
this compound is also used in biological research to understand its interactions with proteins and nucleic acids. Studies involving molecular docking simulations have indicated that this compound can bind effectively to certain biological targets, potentially influencing cellular processes.
Case Study: Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was tested against specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity, suggesting its utility as a lead compound for developing enzyme inhibitors .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide
- Structure : The nitro group is at the 4-position instead of the 3-position.
- This compound is also commercially available, suggesting similar synthetic accessibility .
3-Chloro-N-(3-chloro-4-fluorophenyl)benzamide
- Structure : Replaces the nitro group with a chloro substituent at the 3-position.
- Molecular Formula: C₁₃H₈Cl₂FNO; Molecular Weight: 284.11 g/mol .
- Impact : The absence of the nitro group reduces electron-withdrawing effects, which may increase basicity of the amide nitrogen and alter solubility.
Variations in the Phenylamine Moiety
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide
N-(3,4-difluorophenyl)-3-methylbenzamide
- Structure : Features difluoro substitution on the phenyl ring and a methyl group on the benzamide.
- Impact : Difluoro substitution increases electronegativity and metabolic stability, while the methyl group may moderate reactivity .
Physicochemical and Pharmacological Properties
Key Properties
*LogP values estimated using substituent contributions.
Biological Activity
N-(3-Chloro-4-fluorophenyl)-3-nitrobenzamide is a compound of significant interest due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a 3-chloro-4-fluorophenyl group attached to a 3-nitrobenzamide moiety. The presence of halogen atoms (chlorine and fluorine) and the nitro group contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting cellular processes essential for microbial growth or cancer cell proliferation.
- Bioreduction : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on targeted cells.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 50 µg/mL depending on the strain tested .
Data Table: Biological Activity Summary
| Activity | Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | IC50 ~ 15 µM |
| Antimicrobial | Inhibits bacterial growth | MIC 10-50 µg/mL |
| Enzyme Inhibition | Inhibits specific enzymes | Varies by target enzyme |
Case Studies
- Anticancer Activity in Breast Cancer Models :
- Antimicrobial Efficacy Against Staphylococcus aureus :
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For example, fluorination at specific positions has been shown to increase potency against certain cancer cell lines and improve solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
